Glasdegib
Overview
Description
Glasdegib, also known as PF-04449913, is an oral inhibitor of the Hedgehog signalling pathway . It is used in combination with low-dose cytarabine to treat newly-diagnosed acute myeloid leukemia (AML) in adults 75 years of age and older or who have other medical conditions that prevent the use of standard chemotherapy .
Molecular Structure Analysis
Glasdegib is a small molecule inhibitor of sonic hedgehog, which is a protein overexpressed in many types of cancer . It inhibits the sonic hedgehog receptor smoothened (SMO), as do most drugs in its class .Chemical Reactions Analysis
Glasdegib targets cancerous cells by inhibiting the sonic hedgehog receptor smoothened (SMO), a transmembrane protein involved in the Hedgehog (Hh) signaling cascade . Aberrant of Hh signaling is one of the main pathophysiologies of AML, with observed overexpression or constitutive activation of SMO .Physical And Chemical Properties Analysis
Glasdegib has a molecular weight of 374.44 and a chemical formula of C21H22N6O .Scientific Research Applications
Hedgehog Pathway Inhibition in Acute Myeloid Leukemia and High-Risk Myelodysplastic Syndrome
Glasdegib, a Hedgehog pathway inhibitor, has shown efficacy in the treatment of acute myeloid leukemia (AML) and high-risk myelodysplastic syndrome (MDS). In clinical trials, glasdegib in combination with low-dose cytarabine (LDAC) improved overall survival compared to LDAC alone, offering a promising option for patients unsuitable for intensive chemotherapy (Cortes et al., 2018).
Approval and Development for AML Treatment
Glasdegib (DAURISMO™) received approval in the USA for use with LDAC in treating newly-diagnosed AML in patients aged ≥ 75 years or with comorbidities that preclude intensive chemotherapy. It's the first Hedgehog pathway inhibitor approved for AML in the USA, signifying a significant development in AML treatment (Hoy, 2019).
Combination Therapy with Cytarabine and Daunorubicin
A study evaluated glasdegib combined with cytarabine/daunorubicin in patients with untreated AML or high‐riskMDS. This combination demonstrated clinical activity and was well tolerated. Importantly, it showed promise across diverse molecular profiles, suggesting its potential benefit for a wide range of patients (Cortes et al., 2018).
Use in Combination with Azacitidine
In patients with higher-risk MDS, AML, and chronic myelomonocytic leukemia (CMML) who are ineligible for intensive chemotherapy, glasdegib combined with azacitidine showed promising rates of complete remission and overall survival. This combination was generally well tolerated, aligning with the safety profile of AZA monotherapy and other marketed Hh inhibitors (Sekeres et al., 2019).
Population Pharmacokinetic/Pharmacodynamic Analysis
Studies on glasdegib's pharmacokinetics/pharmacodynamics relationship revealed no significant effect on overall survival based on glasdegib exposure at a dose of 100 mg once daily. This supports the broad use of glasdegib as an addition to chemotherapy in AML patients (Lin et al., 2018).
Pharmacokinetics in Advanced Malignancies
A population pharmacokinetic analysis of glasdegib in patients with advanced hematologic malignancies and solid tumors provided insights into its kinetic behavior and variability, with factors such as body weight, creatinine clearance, and cytochrome P450 3A inhibitors influencing its clearance (Lin et al., 2019).
Safety And Hazards
Glasdegib may cause side effects such as anemia, fatigue, hemorrhage, febrile neutropenia, musculoskeletal pain, nausea, edema, thrombocytopenia, dyspnea, decreased appetite, dysgeusia, mucositis, constipation, and rash . In case of exposure, it is recommended to avoid inhalation and contact with skin, eyes, and clothing .
Future Directions
Glasdegib is currently undergoing clinical development for use in select hematological and other malignancies, including myelodysplastic syndrome (MDS), in various countries worldwide . New clinical combinations of Glasdegib are being tested in hope of replacing venetoclax due to Glasdegib’s more favorable side effects profile .
properties
IUPAC Name |
1-[(2R,4R)-2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-27-11-10-16(24-21(28)23-15-8-6-14(13-22)7-9-15)12-19(27)20-25-17-4-2-3-5-18(17)26-20/h2-9,16,19H,10-12H2,1H3,(H,25,26)(H2,23,24,28)/t16-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNSLLSYNZWZQG-VQIMIIECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C[C@@H]1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025881 | |
Record name | Glasdegib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201025881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
Decomposes at 214 ºC | |
Record name | Glasdegib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11978 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Glasdegib is a potent and selective inhibitor of the hedgehog signaling pathway that acts by binding to the smoothened (SMO) receptor. The hedgehog signaling pathway is involved in maintenance of neural and skin stem cells. In this pathway, the binding of specific ligands to the transmembrane receptor patched (PTCH1) allows the activation of the transcriptional regulators GL11, GL12 and modulation of the gene expression through SMO-mediated signaling. The aberrant activation of the hedgehog pathway is thought to be implicated in the pathogenesis of chronic myeloid leukemia, medulloblastoma and basal cell carcinoma due to the hyperproliferative state that a modification on this pathway will produce. | |
Record name | Glasdegib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11978 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Glasdegib | |
CAS RN |
1095173-27-5 | |
Record name | N-[(2R,4R)-2-(1H-Benzimidazol-2-yl)-1-methyl-4-piperidinyl]-N′-(4-cyanophenyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1095173-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glasdegib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1095173275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glasdegib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11978 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Glasdegib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201025881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLASDEGIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K673DMO5H9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
> 214 ºC | |
Record name | Glasdegib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11978 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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